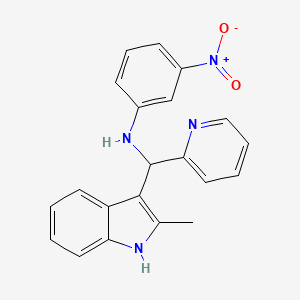

![molecular formula C7H14Cl2N4 B2414629 [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride CAS No. 2169998-45-0](/img/structure/B2414629.png)

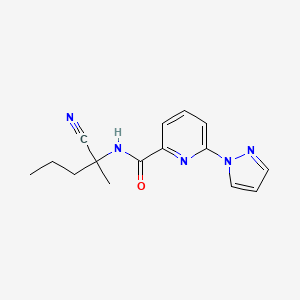

[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine class of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis route for this compound is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocyclic compounds . The exact molecular structure of this specific compound is not available in the retrieved papers.Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolopyrazine derivatives, including [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride, have demonstrated significant antimicrobial properties. Researchers have observed inhibition of bacterial and fungal growth, making these compounds potential candidates for novel antibiotics .

Anti-Inflammatory Effects

Studies suggest that pyrrolopyrazine derivatives exhibit anti-inflammatory activity. By modulating inflammatory pathways, these compounds may contribute to the development of anti-inflammatory drugs .

Antiviral Potential

The pyrrolopyrazine scaffold has shown promise in antiviral research. While the exact mechanisms remain unclear, these derivatives could be explored further for their ability to combat viral infections .

Antioxidant Properties

Certain pyrrolopyrazine derivatives, including [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride, exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals .

Antitumor Activity

Researchers have investigated the potential of pyrrolopyrazine derivatives as antitumor agents. These compounds may interfere with cancer cell growth and survival pathways, making them interesting candidates for cancer therapy .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, have shown activity in inhibiting kinases. Kinases play essential roles in cell signaling and regulation, and their dysregulation is associated with various diseases, including cancer .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition .

Biochemical Pathways

Similar compounds have been reported to inhibit necroptosis, a form of programmed cell death .

Pharmacokinetics

Similar compounds have been reported to have good oral exposure .

Result of Action

Similar compounds have been reported to effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Action Environment

Similar compounds have been reported to be stable under room temperature .

Propriétés

IUPAC Name |

(3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-2-6(3-8)4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUJZZOGYVDHPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1CC(C2)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)

![1-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxylic acid;hydrochloride](/img/structure/B2414548.png)

![7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B2414550.png)

![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)

![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)